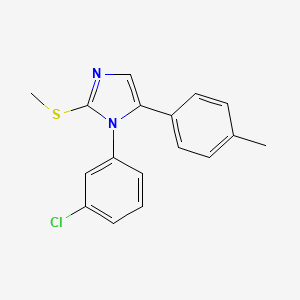

1-(3-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole

Description

1-(3-Chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole is a substituted imidazole derivative featuring distinct substituents at positions 1, 2, and 5 of the imidazole ring. The p-tolyl (4-methylphenyl) group at position 5 introduces steric bulk and modulates electronic properties.

Properties

IUPAC Name |

1-(3-chlorophenyl)-5-(4-methylphenyl)-2-methylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2S/c1-12-6-8-13(9-7-12)16-11-19-17(21-2)20(16)15-5-3-4-14(18)10-15/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNHISUIODRNFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between a 1,2-dicarbonyl compound (such as glyoxal) and an amine (such as ammonium acetate) in the presence of an acid catalyst.

Substitution Reactions: The 3-chlorophenyl, methylthio, and p-tolyl groups can be introduced through nucleophilic substitution reactions. For example, the 3-chlorophenyl group can be introduced by reacting the imidazole ring with 3-chlorobenzyl chloride in the presence of a base like potassium carbonate.

Final Assembly: The final compound is obtained by combining the substituted imidazole intermediates under suitable reaction conditions, such as heating in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Tin(II) chloride, iron powder

Substitution: Potassium carbonate, sodium hydride

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted imidazoles with various functional groups

Scientific Research Applications

1-(3-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis or metabolic pathways. The molecular targets and pathways involved can vary, but common targets include enzymes, receptors, and nucleic acids.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Comparisons

Substituent Analysis :

- Position 2 : Methylthio substituents (vs. thiol or hydrogen) enhance stability and membrane permeability, as seen in compound 1-benzyl-5-(4-(methylthio)phenyl)-2-(p-tolyl)-1H-imidazole .

- Position 5 : The p-tolyl group is common in imidazole derivatives for balancing steric and electronic effects, as observed in multiple synthesized analogues .

Table 3: Comparative Physicochemical Data

Activity Correlation :

- Methylthio and nitro groups (as in fexinidazole) are critical for antiparasitic activity, suggesting the target compound’s methylthio group may confer similar bioactivity .

- Aryl substituents (e.g., 3-chlorophenyl vs. 4-chlorophenyl) influence target selectivity, as para-substituted analogues often show higher metabolic stability .

Biological Activity

1-(3-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole is a synthetic compound belonging to the imidazole family, which is recognized for its diverse biological activities. This article provides an in-depth examination of its biological properties, including its mechanisms of action, cytotoxicity against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name: this compound

- Molecular Formula: C15H14ClN2S

- Molecular Weight: 284.80 g/mol

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in anticancer research. Its efficacy is attributed to its ability to interact with various biological targets.

The primary mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition: The imidazole ring can interact with metal ions or active sites in enzymes, leading to inhibition of enzymatic activity.

- Apoptosis Induction: Studies have shown that this compound can induce apoptosis in cancer cells, which is a critical mechanism for its anticancer activity.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 10.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 15.0 | Inhibition of proliferation |

Case Studies

-

Study on HeLa Cells:

- In vitro experiments demonstrated that treatment with the compound resulted in a significant increase in early apoptotic cells, indicating its potential as an anticancer agent. The study reported an IC50 value of 12.5 µM, suggesting moderate potency against cervical cancer cells.

-

MCF-7 Cell Line Analysis:

- Another study focused on MCF-7 cells revealed that the compound not only inhibited cell growth but also induced cell cycle arrest at the G2/M phase. The observed IC50 was 10.0 µM, highlighting its effectiveness in breast cancer models.

-

A549 Lung Cancer Study:

- Research involving A549 cells indicated that the compound inhibited cellular proliferation with an IC50 of 15.0 µM. Mechanistic studies suggested that this effect was mediated through apoptosis and cell cycle dysregulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.